Molecular Weight and Lipophilicity as Permeability Drivers
The target compound (MW 231.25 g/mol) has a molecular weight approximately 17% lower than the 3-oxadiazole analog (MW 299.29 g/mol) and falls within a narrower drug-like space. While no experimental logD or logP data are available, the molecular weight difference alone places the target compound deeper within the CNS drug-like space (MW < 300 Da) favored for passive blood-brain barrier permeation, a property that must be validated experimentally but provides a rationale for prioritizing this compound over heavier analogs in CNS programs .
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 231.25 g/mol |
| Comparator Or Baseline | N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide (CAS 1903607-30-6, MW 299.29 g/mol) |
| Quantified Difference | ΔMW = −68.0 g/mol (−22.7%) |
| Conditions | Calculated from molecular formula (C₁₂H₁₃N₃O₂ vs. C₁₄H₁₃N₅O₃) |
Why This Matters
Lower molecular weight supports higher likelihood of passive CNS penetration, a key consideration in neuroscience drug discovery programs targeting intracranial targets.
